
Phenyl 4-(3,5-difluorophenyl)pyridine-1(4H)-carboxylate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-(3,5-二氟苯基)吡啶-1(4H)-羧酸苯酯是一种属于吡啶类有机化合物的化学物质。吡啶是具有六元环结构的杂环芳香族有机化合物,其中包含一个氮原子。这种化合物以其独特的结构而著称,该结构包括一个苯基、一个二氟苯基和一个吡啶环。苯环中氟原子的存在会显着影响化合物的化学性质和反应性。
准备方法
合成路线和反应条件: 4-(3,5-二氟苯基)吡啶-1(4H)-羧酸苯酯的合成通常涉及多步有机反应。一种常用的方法包括以下步骤:
吡啶环的形成: 吡啶环可以通过涉及合适前体(如醛和胺)的缩合反应合成。
二氟苯基的引入: 二氟苯基可以通过卤化反应引入,在该反应中,氟原子被添加到苯环上。
酯化: 最后一步涉及用苯甲酸酯对吡啶环进行酯化,以形成所需的化合物。
工业生产方法: 4-(3,5-二氟苯基)吡啶-1(4H)-羧酸苯酯的工业生产可能涉及类似的合成路线,但在更大规模上进行。该过程通常包括优化反应条件,例如温度、压力以及使用催化剂以提高产率和纯度。
化学反应分析
反应类型: 4-(3,5-二氟苯基)吡啶-1(4H)-羧酸苯酯可以发生各种化学反应,包括:
氧化: 该化合物可以使用氧化剂(如高锰酸钾或三氧化铬)进行氧化。
还原: 还原反应可以使用还原剂(如氢化铝锂或硼氢化钠)进行。
取代: 该化合物可以发生亲核或亲电取代反应,其中官能团被其他基团取代。
常用试剂和条件:
氧化: 酸性介质中的高锰酸钾。
还原: 无水乙醚中的氢化铝锂。
取代: 在催化剂存在下,卤化剂如溴或氯。
主要产物:
氧化: 形成羧酸或酮。
还原: 形成醇或胺。
取代: 形成卤代衍生物或其他取代产物。
科学研究应用
4-(3,5-二氟苯基)吡啶-1(4H)-羧酸苯酯在科学研究中具有广泛的应用范围:
化学: 用作合成更复杂有机分子的构建块。
生物学: 研究其潜在的生物活性,包括抗菌和抗癌特性。
医药: 研究其在药物开发中的潜在用途,特别是在设计具有改进药代动力学特性的分子方面。
工业: 用于开发具有特定特性的新材料,例如聚合物和涂料。
作用机制
4-(3,5-二氟苯基)吡啶-1(4H)-羧酸苯酯的作用机制取决于其具体的应用。在生物系统中,该化合物可能与酶或受体等分子靶点相互作用,导致特定途径的抑制或激活。氟原子的存在可以增强化合物对其靶点的结合亲和力和选择性,从而影响其生物活性。
相似化合物的比较
4-(3,5-二氟苯基)吡啶-1(4H)-羧酸苯酯可以与其他类似化合物进行比较,例如:
4-(3,5-二氯苯基)吡啶-1(4H)-羧酸苯酯: 结构相似,但用氯原子代替氟原子。
4-(3,5-二溴苯基)吡啶-1(4H)-羧酸苯酯: 结构相似,但用溴原子代替氟原子。
4-(3,5-二甲基苯基)吡啶-1(4H)-羧酸苯酯: 结构相似,但用甲基代替氟原子。
独特性: 4-(3,5-二氟苯基)吡啶-1(4H)-羧酸苯酯中氟原子的存在赋予了独特的性质,例如增加的亲脂性、代谢稳定性和对生物靶点的结合亲和力增强。这些特性使其成为各种研究和工业应用中的宝贵化合物。
属性
CAS 编号 |
651053-65-5 |
|---|---|
分子式 |
C18H13F2NO2 |
分子量 |
313.3 g/mol |
IUPAC 名称 |
phenyl 4-(3,5-difluorophenyl)-4H-pyridine-1-carboxylate |
InChI |
InChI=1S/C18H13F2NO2/c19-15-10-14(11-16(20)12-15)13-6-8-21(9-7-13)18(22)23-17-4-2-1-3-5-17/h1-13H |
InChI 键 |
PEHOIVYSBLSHMV-UHFFFAOYSA-N |
规范 SMILES |
C1=CC=C(C=C1)OC(=O)N2C=CC(C=C2)C3=CC(=CC(=C3)F)F |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


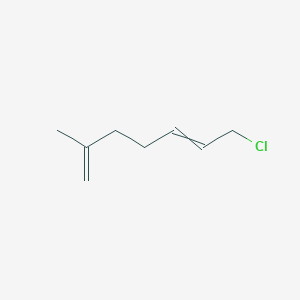
![[4-(5-sulfanylidenedithiol-3-yl)phenyl] 2-[4-[4-ethoxy-3-(1-methyl-7-oxo-3-propyl-6H-pyrazolo[4,3-d]pyrimidin-5-yl)phenyl]sulfonylpiperazin-1-yl]acetate](/img/structure/B12608884.png)
propanedinitrile](/img/structure/B12608889.png)
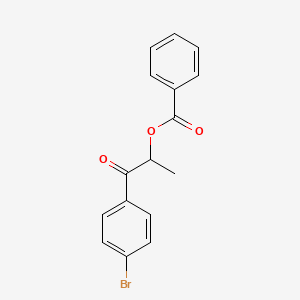
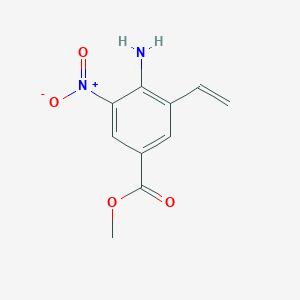
![1-Chloro-6-[(oxan-2-yl)oxy]hex-3-yn-2-ol](/img/structure/B12608900.png)
![[(5-Methyl-2-oxo-1,3-oxazolidin-3-yl)methyl]phosphonic acid](/img/structure/B12608907.png)
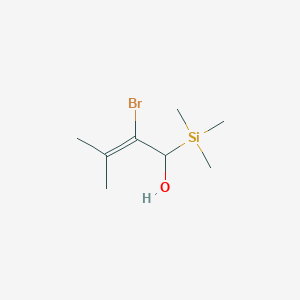
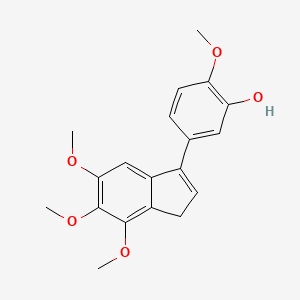
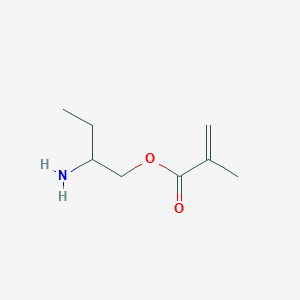
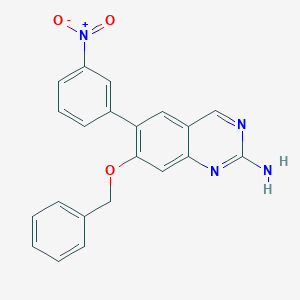
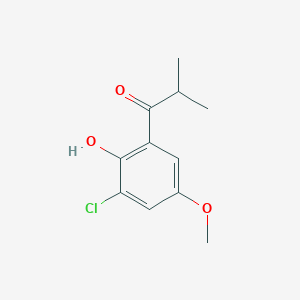
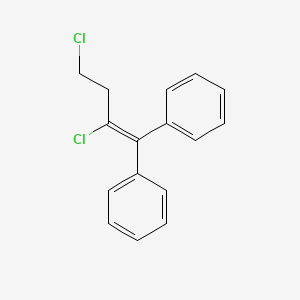
![Spiro[piperidine-3,9'-[9H]xanthen]-2-one, 1-butyl-](/img/structure/B12608963.png)
